Triisopropyl phosphite

Catalog No.
S573831
CAS No.
116-17-6
M.F
C9H21O3P
M. Wt
208.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropyl phosphite

CAS Number

116-17-6

Product Name

Triisopropyl phosphite

IUPAC Name

tripropan-2-yl phosphite

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

InChI

InChI=1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3

InChI Key

SJHCUXCOGGKFAI-UHFFFAOYSA-N

SMILES

CC(C)OP(OC(C)C)OC(C)C

Solubility

Soluble in alcohol, ether, chloroform
Miscible with most organic solvents; insoluble in wate

Synonyms

phosphorous acid, triisopropyl ester, triisopropyl phosphite, triisopropylphosphite

Canonical SMILES

CC(C)OP(OC(C)C)OC(C)C

Organic Synthesis

TIP serves as a valuable reagent in organic synthesis for various transformations. It acts as a:

  • Nucleophilic coupling agent: TIP readily reacts with carbonyl compounds (aldehydes, ketones) forming enol phosphates, which are versatile intermediates for further functionalization reactions . This allows for the introduction of various functional groups, enabling the synthesis of complex organic molecules .
  • Phosphorylating agent: TIP can transfer a phosphite group to various substrates, including alcohols, phenols, and amines. This process introduces a phosphonate group, valuable in medicinal chemistry and materials science .

Polymer Chemistry

TIP plays a role in modifying and functionalizing polymers for specific applications. It acts as a:

  • Chain transfer agent: TIP regulates the molecular weight and chain length distribution of polymers during radical polymerization . This controlled polymerization is crucial for tailoring the properties of various polymeric materials .
  • Flame retardant additive: TIP exhibits flame retardant properties by acting as a source of non-halogenated phosphorus in polymer formulations . This environmentally friendly approach reduces the toxicity concerns associated with traditional halogenated flame retardants.

Other Research Applications

TIP finds applications in other research areas beyond organic synthesis and polymer chemistry. These include:

  • Deoxygenating agent: TIP can remove oxygen from certain organic molecules, such as epoxides, via a reductive process . This allows researchers to study the impact of oxygen presence on different molecules.
  • Ligand in organometallic chemistry: TIP can coordinate with metal centers in organometallic complexes, influencing their reactivity and catalytic properties . This knowledge is crucial for developing new catalysts for various chemical transformations.

Triisopropyl phosphite is a chemical compound with the molecular formula C₉H₂₁O₃P and a molecular weight of 208.24 g/mol. It is classified as a phosphite ester, characterized by its colorless liquid form and distinctive odor. This compound is miscible with most organic solvents but is insoluble in water, exhibiting slow hydrolysis in aqueous environments. Triisopropyl phosphite possesses high thermal stability and is considered combustible, necessitating careful handling to minimize exposure to air and moisture .

, including:

  • Metathesis Reactions: It reacts with ruthenium-based indenylidene complexes to form first-generation complexes, which are essential for metathesis reactions .
  • Perkow-Type Reactions: This compound can be utilized in Perkow-type reactions to synthesize compounds that contain polarized carbon-carbon double bonds .
  • Mitsunobu Reaction: Triisopropyl phosphite serves as an alternative to triphenylphosphine, facilitating the isolation of products in the Mitsunobu reaction involving nucleoside analogs .
  • Synthesis of Phosphonohydrazines: It can react with arylamines and isoamyl nitrite to produce phosphonohydrazines .

While specific biological activities of triisopropyl phosphite are not extensively documented, its derivatives and related compounds have been studied for their potential insecticidal properties and applications in agriculture. The compound's ability to act as a reactant in various organic syntheses suggests that it may play a role in developing biologically active agents .

Triisopropyl phosphite can be synthesized through several methods:

  • Reaction of Phosphorus Trichloride: This method involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a tertiary amine, yielding triisopropyl phosphite as a product .
  • Alternative Synthetic Routes: Various synthetic routes have been documented, including those that involve different alcohols or catalytic conditions, allowing for flexibility in production based on desired purity and yield.

Triisopropyl phosphite has diverse applications across several fields:

  • Intermediate in Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the production of phosphonates and other phosphorus-containing compounds.
  • Insecticide Production: The compound serves as an intermediate for synthesizing insecticides, enhancing agricultural productivity by controlling pest populations .
  • Stabilizers and Additives: It acts as a component in vinyl stabilizers and lubricant additives, contributing to the performance and longevity of materials .

Studies investigating the interactions of triisopropyl phosphite with various substrates have highlighted its role as a versatile reactant. For instance, it has been shown to effectively participate in nucleophilic substitutions and other transformations that are crucial for synthesizing complex organic molecules. The ability of triisopropyl phosphite to facilitate these reactions underscores its importance in both academic research and industrial applications .

Triisopropyl phosphite shares similarities with several other phosphites and phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Triethyl phosphiteC₇H₁₅O₃PMore volatile; commonly used as an intermediate
Triphenyl phosphineC₁₈H₁₅PSolid at room temperature; used in various organic reactions
Dimethyl phosphiteC₆H₁₅O₃PLess sterically hindered; used in similar applications
Di-tert-butyl phosphiteC₁₂H₂₅O₃PBulkier structure; used for stabilizing polymers

Triisopropyl phosphite stands out due to its balance between steric hindrance and reactivity, making it particularly effective for specific synthetic applications such as metathesis reactions and as a substitute for triphenylphosphine in certain contexts .

Physical Description

Liquid

Color/Form

Colorless liquid

XLogP3

2.5

Boiling Point

94 to 96 °C at 50 mm Hg

Flash Point

165 °F Open Cup; 73.9 °C Closed Cup

Density

0.9063 g/cu cm at 20 °C

Odor

Characteristic odo

UNII

RJ7QU4YQUN

GHS Hazard Statements

Aggregated GHS information provided by 234 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.27 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

116-17-6

Wikipedia

Triisopropyl phosphite

Methods of Manufacturing

Reaction of phosphorus trichloride and isopropyl alcohol in the presence of a tertiary amine

General Manufacturing Information

All other basic organic chemical manufacturing
Phosphorous acid, tris(1-methylethyl) ester: ACTIVE
On December 29, 2004, the Department of Commerce Bureau of Industry and Security announced the implementation of the Understandings Reached at the June 2004 Australia Group (AG). Among several items, this rule adds the following four precursor chemicals to the list of chemicals in Export Control Classification Number (ECCN) 1C350.d that may be used as precursors to toxic chemical agents: Tri-isopropyl phosphite; O,O-diethyl phosphorothioate; O,O-diethyl phosphorodithioate; and Sodium hexafluorosilicate.

Analytic Laboratory Methods

A flame ionization detector was modified so hydrogen flame could also be used as emission source for flame photometric detector.

Stability Shelf Life

High thermal stability

Dates

Modify: 2023-08-15
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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